molecular formula C28H44O2 B1239331 9,10-Secoergosta-5,7,10(19),22-tetraene-3beta,25-diol

9,10-Secoergosta-5,7,10(19),22-tetraene-3beta,25-diol

Cat. No. B1239331
M. Wt: 412.6 g/mol
InChI Key: KJKIIUAXZGLUND-VBSLZDRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-Secoergosta-5,7,10(19),22-tetraene-3,25-diol. Biologically active metabolite of vitamin D2 which is more active in curing rickets than its parent. The compound is believed to attach to the same receptor as vitamin D2 and 25-hydroxyvitamin D3.

Scientific Research Applications

Metabolite Studies

9,10-Secoergosta-5,7,10(19),22-tetraene-3beta,25-diol, as a metabolite, has been studied for its structure and behavior in biological systems. For instance, Tachibana and Tsuji (2001) isolated major metabolites of 1alpha,25-dihydroxyvitamin D4 from rat bile, including compounds related to 9,10-Secoergosta. They found that 1alpha,25-dihydroxyvitamin D4 is metabolized similarly to 1alpha,25-dihydroxyvitamin D2 but differently from 1alpha,25-dihydroxyvitamin D3 (Tachibana & Tsuji, 2001).

Novel Compound Discovery

Research has also focused on discovering novel compounds involving structures related to 9,10-Secoergosta. Wu et al. (2000) isolated novel secoergosterols from the fungus Tylopilus plumbeoviolaceus, contributing to our understanding of fungal biochemistry and potential applications in pharmacology (Wu et al., 2000).

Cytotoxicity and Bioactivity Studies

Several studies have been conducted to assess the cytotoxic and bioactive properties of compounds structurally similar to 9,10-Secoergosta. Choudhary et al. (2007) isolated new physalins from Physalis minima showing potent leishmanicidal activity, demonstrating the potential of these compounds in medicinal applications (Choudhary et al., 2007).

Marine Biology and Chemistry

In marine biology, compounds related to 9,10-Secoergosta have been identified in various marine organisms. Sun et al. (2015) isolated new 9,10-secosteroids from the South China Sea gorgonian Subergorgia rubra, contributing to our understanding of marine natural products (Sun et al., 2015).

properties

Product Name

9,10-Secoergosta-5,7,10(19),22-tetraene-3beta,25-diol

Molecular Formula

C28H44O2

Molecular Weight

412.6 g/mol

IUPAC Name

(3E)-3-[(2E)-2-[1-[(E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

InChI

InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13+

InChI Key

KJKIIUAXZGLUND-VBSLZDRTSA-N

Isomeric SMILES

CC(/C=C/C(C)C(C)(C)O)C1CCC\2C1(CCC/C2=C\C=C\3/CC(CCC3=C)O)C

SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

synonyms

25 Hydroxycalciferol
25 Hydroxyergocalciferol
25 Hydroxyvitamin D 2
25 Hydroxyvitamin D2
25-Hydroxycalciferol
25-Hydroxyergocalciferol
25-Hydroxyvitamin D 2
25-Hydroxyvitamin D2
9,10-Secoergosta-5,7,10(19),22-tetraene-3 beta,25-diol
Ercalcidiol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,10-Secoergosta-5,7,10(19),22-tetraene-3beta,25-diol
Reactant of Route 2
9,10-Secoergosta-5,7,10(19),22-tetraene-3beta,25-diol
Reactant of Route 3
9,10-Secoergosta-5,7,10(19),22-tetraene-3beta,25-diol
Reactant of Route 4
9,10-Secoergosta-5,7,10(19),22-tetraene-3beta,25-diol
Reactant of Route 5
9,10-Secoergosta-5,7,10(19),22-tetraene-3beta,25-diol
Reactant of Route 6
9,10-Secoergosta-5,7,10(19),22-tetraene-3beta,25-diol

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